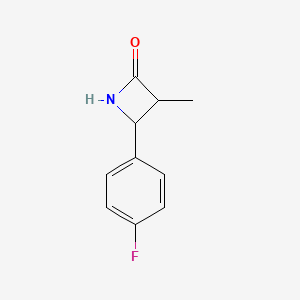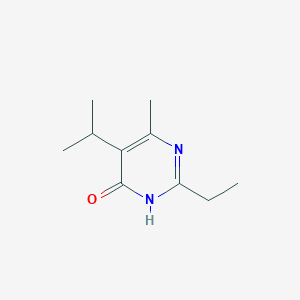amine](/img/structure/B15274797.png)
[(3,5-Dichlorophenyl)methyl](pentan-3-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dichlorophenyl)methylamine is an organic compound with the molecular formula C12H17Cl2N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions, and the amine group is attached to a pentan-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichlorophenyl)methylamine typically involves the reaction of 3,5-dichlorobenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of (3,5-Dichlorophenyl)methylamine may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and improve yield and purity. Additionally, purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethylamines with various functional groups.
Applications De Recherche Scientifique
(3,5-Dichlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,5-Dichlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(3,5-Dichlorophenyl)methylamine can be compared with other similar compounds, such as:
(3,5-Dichlorophenyl)methylamine: Similar structure but with a methyl group instead of a pentan-3-yl group.
(3,5-Dichlorophenyl)methylamine: Similar structure but with an ethyl group instead of a pentan-3-yl group.
(3,5-Dichlorophenyl)methylamine: Similar structure but with a propyl group instead of a pentan-3-yl group.
The uniqueness of (3,5-Dichlorophenyl)methylamine lies in its specific substitution pattern and the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H17Cl2N |
|---|---|
Poids moléculaire |
246.17 g/mol |
Nom IUPAC |
N-[(3,5-dichlorophenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H17Cl2N/c1-3-12(4-2)15-8-9-5-10(13)7-11(14)6-9/h5-7,12,15H,3-4,8H2,1-2H3 |
Clé InChI |
OYIFNRSXPYRDFN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NCC1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


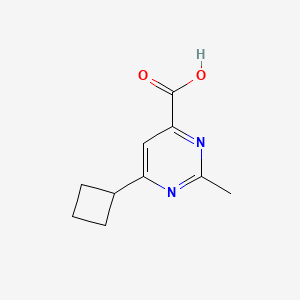
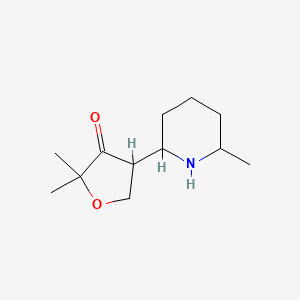
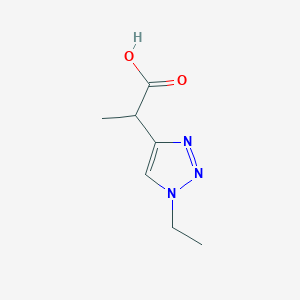
![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)
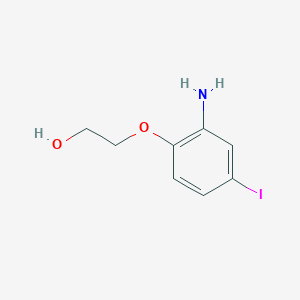
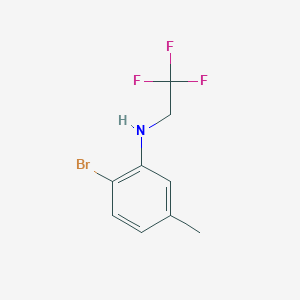
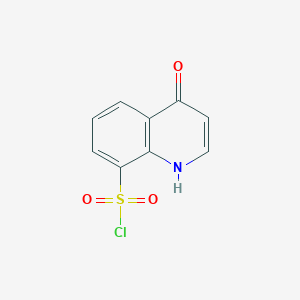
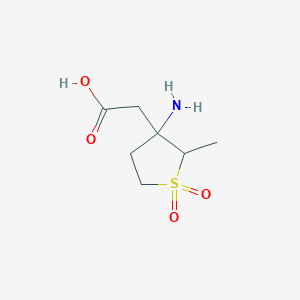

amine](/img/structure/B15274794.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
![2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol](/img/structure/B15274809.png)
